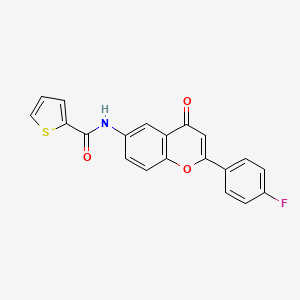

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide” is a chemical compound with the formula C11H8FNOS. It has a molecular weight of 221.251 .

Synthesis Analysis

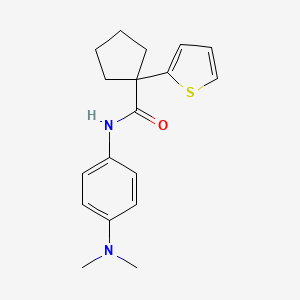

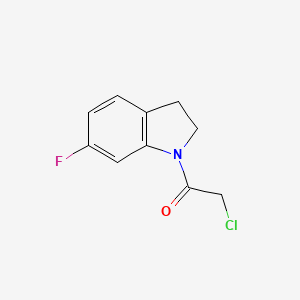

The synthesis of similar thiophene-2-carboxamide derivatives has been reported in the literature . The synthetic strategy often involves the cyclization of precursor compounds . For example, a Suzuki cross-coupling reaction was used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of “N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide” can be represented by the IUPAC Standard InChI: InChI=1S/C11H8FNOS/c12-8-3-5-9 (6-4-8)13-11 (14)10-2-1-7-15-10/h1-7H, (H,13,14) .Chemical Reactions Analysis

The chemical reactions involving thiophene-2-carboxamide derivatives are diverse. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involved a Suzuki cross-coupling reaction . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide” include a molecular weight of 221.251 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Cancer Chemoresistance

This compound has been studied for its potential to overcome cancer chemoresistance. It may inhibit angiogenesis and the activity of P-glycoprotein efflux pumps, which are often implicated in the development of resistance to chemotherapy .

Angiogenesis Inhibition

As an inhibitor of angiogenesis, this molecule could be significant in the treatment of cancers where the formation of new blood vessels supports tumor growth and metastasis. By preventing the vascularization of tumors, it could starve them of nutrients and inhibit their growth .

P-glycoprotein Efflux Pump Inhibition

The compound’s ability to inhibit P-glycoprotein efflux pumps can enhance the efficacy of chemotherapeutic agents. This is particularly useful in treating multidrug-resistant cancers, as it allows for higher intracellular concentrations of drugs .

VEGFR Inhibition

It has shown activity against Vascular Endothelial Growth Factor Receptors (VEGFR), which play a key role in angiogenesis. Inhibiting these receptors can disrupt the signaling pathways that lead to the growth of blood vessels in tumors .

Enhancement of Chemotherapeutic Agents

Research suggests that when used in combination with traditional chemotherapeutic agents like doxorubicin, this compound can significantly enhance the anticancer activity, potentially leading to better treatment outcomes .

Multi-Drug Resistance Reversal

The compound’s dual inhibition of VEGFR and P-glycoprotein efflux pumps positions it as a promising candidate for the development of multi-drug resistance-reversal agents. This could be a breakthrough in the treatment of cancers that have developed resistance to multiple drugs .

Molecular Weight and Structure Analysis

With a molecular weight of 221.251 and a specific chemical structure, this compound’s physical and chemical properties can be analyzed for various applications in material science and pharmaceuticals .

Chemical Database Inclusion

The compound’s data, including molecular weight, structure, and InChI identifiers, are included in chemical databases like the NIST Chemistry WebBook, which serves as a reference for researchers and chemists .

Mecanismo De Acción

Target of Action

The primary target of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide is STING (Stimulator of Interferon Genes) . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .

Mode of Action

Upon being activated by its agonists, STING triggers the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . The proposed binding mode of the compound and STING protein displayed that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .

Direcciones Futuras

The future directions for research on “N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide” and similar compounds could involve further exploration of their potential biological activities. For instance, the STING-agonistic activity of similar thiophene-2-carboxamide derivatives suggests potential applications in immunotherapy .

Propiedades

IUPAC Name |

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12FNO3S/c21-13-5-3-12(4-6-13)18-11-16(23)15-10-14(7-8-17(15)25-18)22-20(24)19-2-1-9-26-19/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBORYSFQRZIBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2957697.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate](/img/structure/B2957698.png)

![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2957702.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-dimethylbutanamide](/img/structure/B2957703.png)

![3-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2957705.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2957713.png)

![4-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2957715.png)

![3-(2-chlorobenzyl)-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2957717.png)

![4-isobutyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2957719.png)